Cas no 1374672-79-3 (3-methyl-5-phenyltriazole-4-carbaldehyde)

3-methyl-5-phenyltriazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 981-609-7
- CS-0445496
- SCHEMBL2687148
- EN300-7443442
- 3-Methyl-5-phenyl-3H-[1,2,3]triazole-4-carbaldehyde
- UCQCSQBHJPBFEI-UHFFFAOYSA-N
- Z1511810182
- 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
- ZEC67279
- 1374672-79-3
- 1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl-
- 3-methyl-5-phenyltriazole-4-carbaldehyde
-
- インチ: InChI=1S/C10H9N3O/c1-13-9(7-14)10(11-12-13)8-5-3-2-4-6-8/h2-7H,1H3
- InChIKey: UCQCSQBHJPBFEI-UHFFFAOYSA-N
- ほほえんだ: CN1C(=C(C2=CC=CC=C2)N=N1)C=O
計算された属性
- せいみつぶんしりょう: 187.074561919g/mol
- どういたいしつりょう: 187.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 47.8Ų
3-methyl-5-phenyltriazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7443442-0.05g |
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |
1374672-79-3 | 95% | 0.05g |
$174.0 | 2024-05-23 | |
Enamine | EN300-7443442-10.0g |
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |
1374672-79-3 | 95% | 10.0g |
$3191.0 | 2024-05-23 | |
Enamine | EN300-7443442-1.0g |
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |
1374672-79-3 | 95% | 1.0g |
$743.0 | 2024-05-23 | |
Chemenu | CM278496-1g |
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |
1374672-79-3 | 95% | 1g |
$1034 | 2023-03-05 | |
Enamine | EN300-7443442-5.0g |
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |
1374672-79-3 | 95% | 5.0g |
$2152.0 | 2024-05-23 | |
1PlusChem | 1P0013RX-10g |
1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl- |
1374672-79-3 | 95% | 10g |
$4006.00 | 2023-12-22 | |
Aaron | AR001409-50mg |
1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl- |
1374672-79-3 | 95% | 50mg |
$265.00 | 2023-12-16 | |
Aaron | AR001409-500mg |
1H-1,2,3-Triazole-5-carboxaldehyde, 1-methyl-4-phenyl- |
1374672-79-3 | 95% | 500mg |
$822.00 | 2023-12-16 | |
Enamine | EN300-7443442-0.5g |
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |
1374672-79-3 | 95% | 0.5g |
$579.0 | 2024-05-23 | |
Enamine | EN300-7443442-0.25g |
1-methyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde |
1374672-79-3 | 95% | 0.25g |
$367.0 | 2024-05-23 |
3-methyl-5-phenyltriazole-4-carbaldehyde 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
3-methyl-5-phenyltriazole-4-carbaldehydeに関する追加情報
3-Methyl-5-Phenyltriazole-4-Carbaldehyde: Chemical Properties, Applications, and Recent Advances
3-Methyl-5-phenyltriazole-4-carbaldehyde, also known by its CAS No. 1374672-79-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This compound belongs to the class of triazoles, which are widely recognized for their unique chemical properties and applications in drug discovery and material synthesis.
The molecular structure of 3-methyl-5-phenyltriazole-4-carbaldehyde comprises a triazole ring with a methyl group at position 3, a phenyl group at position 5, and an aldehyde group at position 4. This configuration imparts the compound with both aromaticity and reactivity, making it a valuable building block in organic synthesis. The aldehyde group, in particular, facilitates various condensation reactions, such as the Pasveer reaction and the Huisgen cycloaddition, which are pivotal in constructing complex molecular architectures.
Recent studies have highlighted the potential of 3-methyl-5-phenyltriazole-4-carbaldehyde in drug design. Researchers have explored its ability to act as a scaffold for developing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
In addition to its role in medicinal chemistry, CAS No. 1374672-79-3 has found applications in materials science. Its ability to form stable metal complexes has led to its use in designing coordination polymers and metallo-supramolecular architectures. These materials exhibit unique properties such as high surface area, porosity, and catalytic activity, making them promising candidates for gas storage and heterogeneous catalysis.
The synthesis of 3-methyl-5-phenyltriazole-4-carbaldehyde typically involves multi-step processes that combine nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
Beyond its traditional applications, emerging research has explored the use of this compound in bioconjugation chemistry. Its aldehyde group allows for selective conjugation with biomolecules such as proteins and nucleic acids via reductive amination or other coupling reactions. This property has opened new avenues for its application in diagnostics and bioimaging technologies.
In conclusion, CAS No. 1374672-79-3, or 3-methyl-5-phenyltriazole-4-carbaldehyde, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties continue to inspire innovative research directions, underscoring its importance as a key molecule in contemporary chemical science.
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